N-(1-Deoxy-D-fructos-1-yl)-L-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

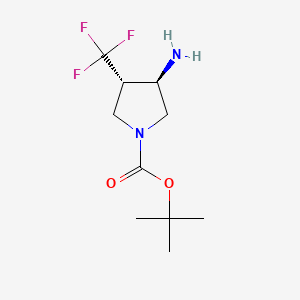

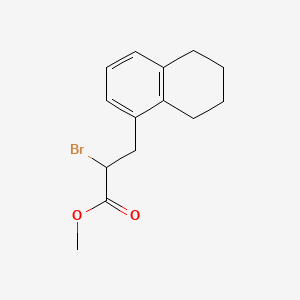

“N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” is a product of the reaction of fumonisin B1 (FB1) with glucose . It is a known Amadori compound .

Synthesis Analysis

The synthesis of “N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” involves the reaction of fumonisin B1 (FB1) with glucose . The fate of this Amadori compound was studied in aqueous model systems as a function of pH and temperature .Molecular Structure Analysis

The molecular structure of “N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” was identified based on the accurate mass measurements of characteristic ions and fragmentation patterns using high-resolution liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap MS) analysis .Chemical Reactions Analysis

The degradation of “N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” was studied in aqueous model systems as a function of time and pH . The samples were reacted at 90 degrees C for up to 7 hours while maintaining the pH constant at 5, 6, 7, or 8 .Applications De Recherche Scientifique

1. Biochemical Interactions and Potential Antioxidative Properties

Interaction with Platinum Compounds

Research has shown that certain Amadori compounds, which include derivatives similar to N-(1-Deoxy-D-fructos-1-yl)-L-cysteine, interact with platinum(II), suggesting potential applications in bioinorganic chemistry and possibly in the development of new chemotherapeutic agents (Ferrari et al., 2007).

Antioxidant Activity

N-(1-Deoxy-D-fructos-1-yl)-L-arginine, a compound structurally related to N-(1-Deoxy-D-fructos-1-yl)-L-cysteine, has been identified in aged garlic extract and shown to possess antioxidant properties, scavenging hydrogen peroxide and potentially contributing to the antioxidant activity of the extract. This highlights the potential antioxidative applications of similar Amadori compounds (Ryu et al., 2001).

2. Applications in Materials Science

Nanofiltration Membrane Enhancement

The modification of nanofiltration membranes with L-cysteine functionalized nanoparticles, including those derived from Amadori reaction products, has been shown to improve membrane permeability, antifouling ability, and separation efficiency, indicating potential applications in water treatment and purification technologies (Bandehali et al., 2020).

3. Pharmacological Implications and Health Applications

ACE Inhibitory Activity

Amadori products derived from L-lysine and L-arginine have been synthesized and screened for angiotensin I-converting enzyme (ACE) inhibitory activity, showing moderate activity and suggesting potential applications in managing hypertension and cardiovascular diseases (Srinivas & Harohally, 2012).

Lead Decorporation

N-(1-Deoxy-D-fructos-1-yl)-L-amino acids have been investigated for their ability to reduce lead levels in mice, suggesting a potential application in treating lead poisoning. This research underlines the potential therapeutic benefits of Amadori products in chelation therapy (Huo et al., 2004).

Mécanisme D'action

Target of Action

The primary target of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance.

Mode of Action

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine acts as a competitive inhibitor of ACE . It interacts with ACE primarily through hydrogen bonding, leading to fluorescence quenching and changes in the secondary structure of ACE .

Pharmacokinetics

The compound exhibits good ACE inhibitory and digestive stability .

Result of Action

The molecular and cellular effects of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine’s action include the quenching of ACE fluorescence and changes in ACE’s secondary structure . These changes may contribute to its inhibitory effect on ACE, potentially mitigating hypertension .

Action Environment

The action of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can be influenced by environmental factors such as temperature and pH . For instance, at lower pH, the compound favors 1,2-enolization, while at higher pH, 2,3-enolization becomes a more relevant degradation pathway .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves the condensation of L-cysteine with 1-deoxy-D-fructose.", "Starting Materials": [ "L-cysteine", "1-deoxy-D-fructose" ], "Reaction": [ "Step 1: Dissolve L-cysteine in water and adjust the pH to around 8-9 using sodium hydroxide.", "Step 2: Dissolve 1-deoxy-D-fructose in water and adjust the pH to match that of the L-cysteine solution.", "Step 3: Slowly add the 1-deoxy-D-fructose solution to the L-cysteine solution while stirring vigorously.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Adjust the pH of the reaction mixture to around 2-3 using hydrochloric acid.", "Step 6: Filter the resulting precipitate and wash with water to obtain N-(1-Deoxy-D-fructos-1-yl)-L-cysteine." ] } | |

Numéro CAS |

846568-65-8 |

Nom du produit |

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine |

Formule moléculaire |

C9H17NO7S |

Poids moléculaire |

283.295 |

Nom IUPAC |

(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |

InChI |

InChI=1S/C9H17NO7S/c11-2-6(13)8(15)7(14)5(12)1-10-4(3-18)9(16)17/h4,6-8,10-11,13-15,18H,1-3H2,(H,16,17)/t4-,6+,7+,8+/m0/s1 |

Clé InChI |

DORRTRFFDBKICV-MLQRGLMKSA-N |

SMILES |

C(C(C(C(C(=O)CNC(CS)C(=O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[4-(2-Chloro-3-hydroxypropoxy)benzyl]phenoxy]propane-1,2-diol](/img/structure/B568963.png)

![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)

![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)